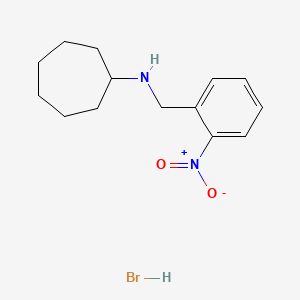

N-(2-nitrobenzyl)cycloheptanamine hydrobromide

Overview

Description

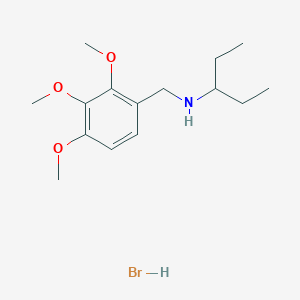

“N-(2-nitrobenzyl)cycloheptanamine hydrobromide” is a chemical compound with the CAS Number: 1609402-67-6 . It has a molecular weight of 329.24 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI Code for “N-(2-nitrobenzyl)cycloheptanamine hydrobromide” is1S/C14H20N2O2.BrH/c17-16(18)14-10-6-5-7-12(14)11-15-13-8-3-1-2-4-9-13;/h5-7,10,13,15H,1-4,8-9,11H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“N-(2-nitrobenzyl)cycloheptanamine hydrobromide” is a solid at room temperature . It has a molecular weight of 329.24 .Scientific Research Applications

Organic Synthesis

N-(2-nitrobenzyl)cycloheptanamine hydrobromide and its derivatives are pivotal in organic synthesis, serving as intermediates for producing a wide range of chemicals. For instance, N,N-Dimethyl-4-nitrobenzylamine, an analogous compound, is crucial in synthesizing medicines, pesticides, and other chemicals due to its role as an important intermediate. The synthesis process involves using methylene chloride as a solvent and dimethylamine hydrochloride as an auxiliary material, resulting in high yields and a straightforward operation suitable for industrial production (Wang Ling-ya, 2015).

Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, compounds with o-nitrobenzyl groups, closely related to N-(2-nitrobenzyl)cycloheptanamine hydrobromide, are extensively employed. These groups are integral in creating photodegradable polymers, allowing for the alteration of polymer properties through irradiation. This technology has applications in developing photodegradable hydrogels, functionalized copolymers for thin film patterning, and self-assembled monolayers, highlighting the versatility of nitrobenzyl-based compounds in advanced material design (H Zhao et al., 2012).

Drug Delivery Systems

The nitrobenzyl group's photolabile nature, similar to that in N-(2-nitrobenzyl)cycloheptanamine hydrobromide, finds innovative applications in drug delivery systems. For example, near-infrared (NIR) light-sensitive micelles, incorporating light-sensitive triggering groups like 2-nitrobenzyl alcohol, have been developed for controlled drug release in deep tissues. These micelles can encapsulate NIR dyes, enabling accelerated dissociation under NIR illumination and facilitating targeted and controlled release of therapeutic agents (Jie Cao et al., 2013).

Biochemical Applications

In biochemical research, nitrobenzyl alcohol derivatives, akin to N-(2-nitrobenzyl)cycloheptanamine hydrobromide, are used for photoaffinity labeling and crosslinking of biomolecules. This application is critical in drug discovery, chemical biology, and protein engineering, where the precise interaction of biomolecules needs to be studied. The efficiency of nitrobenzyl as a photoreactive group confirms its potential in these fields (Chenxi Wang et al., 2020).

properties

IUPAC Name |

N-[(2-nitrophenyl)methyl]cycloheptanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.BrH/c17-16(18)14-10-6-5-7-12(14)11-15-13-8-3-1-2-4-9-13;/h5-7,10,13,15H,1-4,8-9,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKDUVPFTGCHQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC2=CC=CC=C2[N+](=O)[O-].Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-nitrobenzyl)cycloheptanamine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

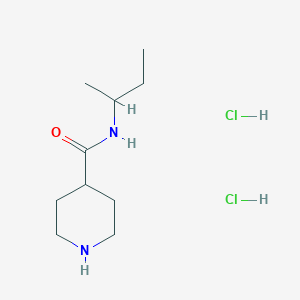

![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B3107045.png)

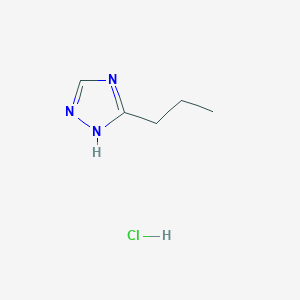

![2-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3107050.png)

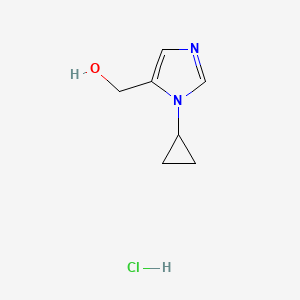

![[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3107067.png)

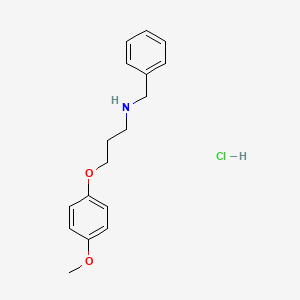

![1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B3107076.png)